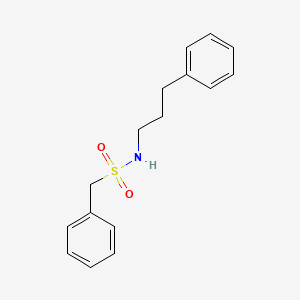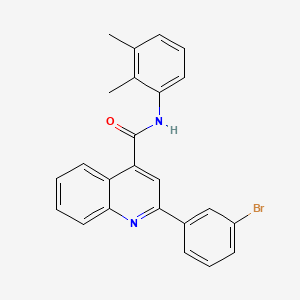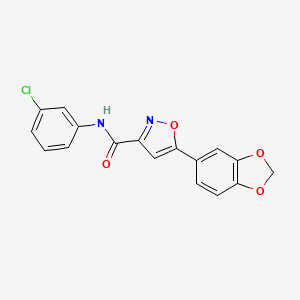
N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide is a useful research compound. Its molecular formula is C13H17N3O2S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.10414797 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide is involved in various chemical synthesis and modification processes. A study by Chauhan et al. (2018) describes a method for dimerizing primary thioamides into 1,2,4-thiadiazoles using tert-butyl nitrite, which might be relevant for compounds like this compound (Chauhan et al., 2018).
Biological Activities and Applications
Several studies explore the biological activities of compounds structurally related to this compound. Vicentini et al. (2005) synthesized pyrazole derivatives, including compounds with thiadiazolotriazin-4-one structures, and evaluated their ability to inhibit photosynthetic electron transport (Vicentini et al., 2005). Additionally, Han et al. (2011) employed acrylamides derived from 3,5-dimethyl-1H-pyrazole in asymmetric [3+2] cycloaddition reactions, indicating potential applications in asymmetric synthesis (Han et al., 2011).
Optical and Photophysical Properties
Spange et al. (2003) investigated the solvatochromism of a novel dye structurally related to this compound, indicating potential for studying solvent polarity and environmental analysis (Spange et al., 2003).
Materials Science and Polymer Chemistry
Hsiao et al. (2000) synthesized polyamides using compounds structurally related to this compound, demonstrating its potential use in the development of new polymeric materials (Hsiao et al., 2000).
Propriétés
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-7-10(8(2)18-16-7)11(17)15-12-14-9(6-19-12)13(3,4)5/h6H,1-5H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVHRASEWILSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NC(=CS2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 9-methyl-2-[3-(5-phenyl-2H-tetrazol-2-yl)-1-adamantyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4597112.png)
![6-chloro-2-(3-pyridinyl)-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4597117.png)
![3-[(3-bromobenzyl)thio]-4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4597118.png)

![7-benzyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4597138.png)


![2-[(bicyclo[2.2.1]hept-2-ylacetyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B4597167.png)

![N-allyl-N-[3-(4-bromo-2-chlorophenoxy)propyl]-2-propen-1-amine](/img/structure/B4597180.png)
![2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4597181.png)
![(5-hydroxy-2-methyl-6,8-diphenyl-6H-furo[2,3-e]indazol-3-yl)(phenyl)methanone](/img/structure/B4597193.png)

